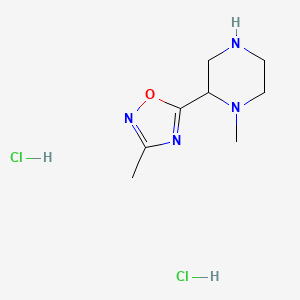

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized for various applications due to their versatility .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride”, often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates . The synthesis of these compounds has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis

The molecular structure of “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen and two nitrogen atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” would depend on its exact structure. Oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique

Anticancer Applications

Oxadiazoles have been used in the development of anticancer drugs . They can be utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator Applications

Oxadiazoles have shown potential as vasodilators . Vasodilators are medications that open (dilate) blood vessels, allowing blood to flow more easily.

Anticonvulsant Applications

Oxadiazoles have been used in the development of anticonvulsant drugs . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antidiabetic Applications

Certain oxadiazole derivatives have shown antidiabetic activity . For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione showed better results by reducing the glucose level as compared to the control drug glibenclamide .

Anti-infective Applications

Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

High Energy Molecules

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for strong hydrogen bond acceptor capabilities .

Biochemical Pathways

1,2,4-oxadiazoles have been associated with various therapeutic applications, including cancer therapy, treatment of age-related diseases, antimicrobials, and more . These applications suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the therapeutic applications of 1,2,4-oxadiazoles, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Orientations Futures

The future directions for research on “1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the versatility of 1,2,4-oxadiazoles, there is potential for further refinement and development of these compounds for various applications, including as anti-infective agents .

Propriétés

IUPAC Name |

3-methyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-9-3-4-12(7)2;;/h7,9H,3-5H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMVZOIEUMBIEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CNCCN2C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)

![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)

![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)